Cardio-Spect - 103694-84-4

Cardio-Spect

Catalog Number: EVT-1447896
CAS Number: 103694-84-4
Molecular Formula: C24H44BCuF4N4O4
Molecular Weight: 603.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tetrakis (2-methoxyisobutylisocyanide) copper (I) tetrafluoroborate is a component of Cardiolite, a technetium Tc99m-based imaging agent used for assessing myocardial perfusion.
Source

The development of Cardio-Spect has been significantly influenced by advancements in imaging technology, particularly in detector sensitivity and reconstruction algorithms. The integration of deep learning techniques has further enhanced the accuracy and efficiency of SPECT imaging, enabling better diagnostic capabilities and patient outcomes.

Classification

Cardio-Spect can be classified under nuclear medicine imaging modalities, specifically focusing on non-invasive assessment methods for cardiovascular health. It is categorized based on its functional imaging capabilities, which differ from structural imaging techniques like computed tomography (CT) or magnetic resonance imaging (MRI).

Synthesis Analysis

Methods

The synthesis of Cardio-Spect involves several technical methodologies aimed at enhancing image quality and reducing acquisition times. Recent advancements include deep-learning-based approaches such as Dual-Domain Sinogram Synthesis (DuDoSS), which generates synthetic full-view projections from sparsely sampled projections. This method utilizes neural networks to predict and reconstruct high-quality images from limited data sets .

Technical Details

The DuDoSS method operates by first reconstructing SPECT images from sparse data and then using these images to generate pseudo full-view projections. This process involves complex algorithms that optimize the reconstruction of non-attenuation-corrected and attenuation-corrected images, which are critical for accurate quantitative evaluations .

Molecular Structure Analysis

Structure

The molecular structure relevant to Cardio-Spect primarily involves technetium-99m-tetrofosmin, a radiopharmaceutical used for myocardial perfusion imaging. This compound consists of technetium-99m bound to tetrofosmin, facilitating its uptake by myocardial tissue during imaging.

Data

Technetium-99m has a half-life of approximately 6 hours, making it suitable for clinical applications. Its decay emits gamma radiation, which is detected by SPECT cameras to create images of heart perfusion .

Chemical Reactions Analysis

Reactions

The primary chemical reaction occurring in the context of Cardio-Spect involves the radiolabeling of tetrofosmin with technetium-99m. This process typically involves reducing technetium from its higher oxidation states to a lower state that can effectively bind to tetrofosmin, allowing it to localize in heart tissues.

Technical Details

The radiolabeling procedure generally employs stannous chloride as a reducing agent, facilitating the formation of technetium-99m-tetrofosmin complexes that are stable and suitable for injection into patients .

Mechanism of Action

Process

Cardio-Spect operates on the principle of detecting gamma rays emitted from radiolabeled compounds that accumulate in myocardial tissues. After injection, technetium-99m-tetrofosmin distributes through the bloodstream and is taken up by viable myocardial cells.

Data

The imaging process captures the distribution of radioactivity within the heart, allowing for assessments of blood flow and identifying areas with reduced perfusion or ischemia. The accuracy of this technique is enhanced through algorithms that correct for attenuation and scatter effects in the images .

Physical and Chemical Properties Analysis

Physical Properties

Technetium-99m-tetrofosmin is a crystalline solid at room temperature, with properties that allow it to be formulated into injectable solutions. Its solubility in saline makes it suitable for intravenous administration.

Chemical Properties

This compound exhibits stability under physiological conditions but may degrade if exposed to light or excessive heat. Its pharmacokinetics involve rapid clearance from non-target tissues while maintaining uptake in healthy myocardial tissue .

Applications

Scientific Uses

Cardio-Spect is widely utilized in clinical settings for various applications:

  • Diagnosis: It aids in diagnosing coronary artery disease by visualizing blood flow patterns.
  • Risk Stratification: Helps assess the risk of cardiac events in patients with known cardiovascular conditions.
  • Research: Used in clinical trials to evaluate new therapeutic interventions aimed at improving cardiac health.
Introduction to Myocardial Perfusion SPECT Imaging

Historical Evolution of Nuclear Cardiology and SPECT Technology

The genesis of cardiac nuclear medicine dates to 1973 with H. William Strauss's introduction of exercise stress-test myocardial scanning and Elliot Lebowitz's application of thallium-201. These foundational techniques utilized Anger scintillation cameras with sodium iodide (NaI(Tl)) crystals and photomultiplier tubes (PMTs), enabling planar imaging but suffering from anatomical superimposition and limited sensitivity. The 1980s witnessed the critical transition to SPECT technology, which reconstructed three-dimensional perfusion maps through camera rotation around the patient, significantly enhancing defect localization and quantification [7] [8].

The subsequent decades delivered transformative innovations:

  • 1990s–2000s: Hybrid SPECT/CT systems emerged, integrating functional perfusion data with anatomical localization, thereby improving attenuation correction and diagnostic specificity. This innovation reduced false-positive rates from soft-tissue artifacts by 30-40% in obese patients and those with breast tissue attenuation [5].
  • 2000s–2010s: Solid-state cadmium-zinc-telluride (CZT) detectors replaced conventional scintillation systems. These semiconductor detectors directly convert gamma photons into electrical signals, delivering a 5–8× improvement in count sensitivity and 2× enhancement in spatial resolution (reaching 3–5 mm). Dedicated cardiac CZT cameras (e.g., D-SPECT, Discovery NM 530c) enabled faster acquisitions (2–4 minutes vs. 15–20 minutes) and radiation dose reduction by 50–70% [1] [8].
  • 2010s–Present: Iterative reconstruction algorithms with resolution recovery and noise suppression (e.g., Wide Beam Reconstruction, Flash3D) permitted further dose reduction to <3 mSv while maintaining diagnostic quality. Simultaneously, motion-correction software mitigated respiratory and patient-motion artifacts, enhancing reproducibility [1] [7].

Table 1: Milestones in SPECT Technology Development

EraKey InnovationClinical Impact
1970sPlanar Thallium-201 ImagingFirst visualization of myocardial perfusion
1980sRotating Gamma CamerasEnabled 3D reconstruction (SPECT)
1990sECG-Gated AcquisitionAdded functional LVEF/wall motion assessment
Early 2000sHybrid SPECT/CTAnatomic localization + attenuation correction
2010sSolid-State CZT DetectorsFaster scans, higher resolution, lower radiation

Fundamental Principles of Single-Photon Emission Computed Tomography

Myocardial perfusion SPECT relies on the flow-dependent extraction of radiotracers by viable cardiomyocytes. Unlike positron-emitting compounds, Cardio-Spect agents emit single gamma photons (140–159 keV), detected by gamma cameras as they rotate 180° around the patient's thorax. The fundamental process involves:

  • Tracer Kinetics: Technetium-99m-labeled agents (sestamibi, tetrofosmin) exhibit first-pass extraction fractions of 55–65%. Their myocardial uptake correlates linearly with blood flow at low-to-moderate coronary flow rates (<2.5 mL/min/g) but plateaus at hyperemic flows due to saturation kinetics. Thallium-201 (as Tl+) mimics potassium, entering cells via Na+/K+-ATPase with 85% extraction but poorer energy characteristics [2] [4] [9].
  • Image Acquisition: Following intravenous tracer injection during peak exercise or pharmacologic stress (adenosine, regadenoson), gamma cameras acquire projection data at 3–6° intervals. Modern systems utilize cardio-centric collimation (e.g., multi-pinhole or convergent collimators) to maximize cardiac count sensitivity while minimizing body radiation exposure [1] [8].
  • Reconstruction & Quantification: Raw projections undergo iterative reconstruction incorporating attenuation maps from CT. This generates short-axis, vertical, and horizontal long-axis slices. Semi-automated software quantifies defect extent (% myocardium), severity (% tracer reduction), and transient ischemic dilation (TID) indices. ECG-gating adds assessment of left ventricular ejection fraction (LVEF), end-systolic/diastolic volumes, and regional wall motion [7] [9].

Table 2: Characteristics of Key Cardio-Spect Radiopharmaceuticals

CompoundIsotopeEnergy (keV)Extraction FractionRedistributionTypical Dose (MBq)
Thallous ChlorideThallium-20168–8085%Yes (3–4 h)74–111
SestamibiTc-99m14065%Minimal740–1110 (stress-rest)
TetrofosminTc-99m14055%Minimal740–1110 (stress-rest)

Comparative Analysis of SPECT vs. PET in Cardiovascular Diagnostics

While SPECT dominates clinical MPI (90% market share in cardiology), Positron Emission Tomography (PET) offers distinct advantages and limitations in specific scenarios [3] [6].

  • Diagnostic Performance: PET’s superior spatial resolution (4–6 mm vs. 10–14 mm for SPECT) and robust attenuation correction reduce false positives, particularly in obese patients. Rubidium-82 PET exhibits 90–95% sensitivity/specificity for detecting >70% stenoses versus 85–90% for contemporary CZT-SPECT. PET uniquely quantifies absolute myocardial blood flow (mL/min/g) via dynamic imaging, identifying microvascular dysfunction and balanced multi-vessel ischemia—a key weakness of relative perfusion SPECT [3] [6] [9].
  • Operational Considerations: SPECT’s cost-effectiveness ($400,000–$600,000 vs. $1.5–$2.5 million for PET) and wider availability make it accessible globally. Tc-99m’s 6-hour half-life permits flexible stress-test scheduling and facilitates same-day protocols. Conversely, PET tracers (Rubidium-82: 75-second half-life; N-13 ammonia: 10 minutes) require onsite generators/cyclotrons and mandate immediate imaging after stress [3] [6].
  • Clinical Impact: The INTERmountain Medical Center study (n=14,594) demonstrated PET’s enhanced detection capability: it identified high-grade obstructive CAD in 10.5% vs. 6.9% with SPECT (p<0.0001) and increased revascularization rates by 23%. However, 1-year major adverse cardiac events (MACE) remained comparable (5.8% PET vs. 5.3% SPECT), suggesting appropriate risk stratification by both modalities [6].

Table 3: SPECT vs. PET Myocardial Perfusion Imaging Characteristics

ParameterSPECTPET
Spatial Resolution10–14 mm (Anger); 5–8 mm (CZT)4–6 mm
Scan Time4–15 minutes (CZT); 15–20 min (NaI)3–6 minutes (list-mode)
Absolute Flow QuantificationNot availableRoutinely available (mL/min/g)
Radiation Exposure3–8 mSv (CZT); 8–15 mSv (NaI)1–4 mSv
Tracer Half-LifeTc-99m: 6 hoursRb-82: 75 sec; N-13 ammonia: 10 min
Cost per Exam$500–$900$1500–$3000

Properties

CAS Number

103694-84-4

Product Name

Cardio-Spect

IUPAC Name

copper(1+);1-isocyano-2-methoxy-2-methylpropane;tetrafluoroborate

Molecular Formula

C24H44BCuF4N4O4

Molecular Weight

603.0 g/mol

InChI

InChI=1S/4C6H11NO.BF4.Cu/c4*1-6(2,8-4)5-7-3;2-1(3,4)5;/h4*5H2,1-2,4H3;;/q;;;;-1;+1

InChI Key

WJRFSUVOHUMYAO-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Cu+]

Synonyms

(T-4)-Tetrakis(1-isocyano-2-methoxy-2-methylpropane)copper(1+) Tetrafluoroborate(1-);_x000B_(T-4)-Tetrakis[1-(isocyano-κC)-2-methoxy-2-methylpropane]]copper(1+) Tetrafluoroborate(1-); Tetrafluoro-Borate(1-) (T-4)-tetrakis(1-isocyano-2-methoxy-2-methylpropa

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Cu+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.